

BBO-10203: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: **BBO-10203**

Cat. No.: **B15541566**

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Introduction

BBO-10203 is a first-in-class, orally bioavailable, covalent small molecule inhibitor that specifically targets the interaction between RAS proteins (HRAS, NRAS, and KRAS) and the p110 α catalytic subunit of phosphoinositide 3-kinase α (PI3K α).^{[1][2][3][4]} By binding to cysteine 242 in the RAS-binding domain (RBD) of PI3K α , **BBO-10203** effectively blocks RAS-mediated activation of the PI3K α signaling pathway.^{[2][3][5]} This targeted mechanism of action leads to the inhibition of downstream signaling, including the phosphorylation of AKT (pAKT), a key mediator of cell growth, proliferation, and survival.^{[1][6]} Notably, **BBO-10203**'s unique mechanism spares insulin-mediated PI3K α activation, thereby avoiding the common side effect of hyperglycemia seen with traditional PI3K α kinase inhibitors.^{[2][3][4]}

Preclinical studies have demonstrated the potent anti-tumor activity of **BBO-10203** in various cancer models, including those with oncogenic mutations in KRAS or PIK3CA, as well as those with HER2 amplification.^{[1][4]} This document provides detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of **BBO-10203**.

Data Presentation

In Vitro Efficacy of BBO-10203: pAKT Inhibition

Cell Line	Genotype	pAKT Inhibition IC50 (nM)
BT-474	HER2 amplified, PIK3CA K111N	~5.0[1], <0.1 pM[6]
KYSE-410	HER2 amplified, KRAS G12C	~5.0[1]
N87	HER2 amplified	4.0
EFM-192A	HER2 amplified	5.0
SK-BR-3	HER2 amplified	6.0
MDA-MB-361	HER2 amplified	9.0
MDA-MB-453	HER2 amplified	40.3
U87-MG	PTEN null	>10000
Mean (18 breast cancer cell lines)	HER2 amplified or PIK3CA mutant	3.2[2]

In Vivo Efficacy of BBO-10203: Tumor Growth Inhibition

Xenograft Model	Treatment	Tumor Growth Inhibition
BT-474	100 mg/kg, daily oral dosing	88%[2]
KYSE-410	30 mg/kg, daily oral dosing	Significant tumor regression[1][7]
KYSE-410	30 mg/kg, single oral dose	~80% pAKT inhibition for 24 hours[1][7]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Objective: To provide a general procedure for the culture of cancer cell lines for use in **BBO-10203**-related experiments.

Materials:

- Cancer cell lines (e.g., BT-474, KYSE-410)
- Complete growth medium (specific to each cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks, plates, and other consumables
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Culture cells in the recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- For passaging, wash adherent cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh medium and seed into new culture vessels at the appropriate density.

Protocol 2: pAKT Inhibition Assay (Western Blot)

Objective: To determine the effect of **BBO-10203** on the phosphorylation of AKT in cancer cell lines.

Materials:

- Cancer cell lines

- **BBO-10203** (resuspended in DMSO)
- Complete growth medium
- 96-well plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 96-well plates at a density that allows for overnight adherence and growth.[\[8\]](#)
- The following day, treat the cells with a serial dilution of **BBO-10203** (e.g., starting from 3 μ M with 1:3 dilutions) or DMSO as a vehicle control for 4 hours.[\[8\]](#)
- After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the pAKT signal to total AKT and the loading control (GAPDH).

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the effect of **BBO-10203** on the viability of cancer cells.

Materials:

- Cancer cell lines
- **BBO-10203** (resuspended in DMSO)
- Complete growth medium
- 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Treat the cells with various concentrations of **BBO-10203** or DMSO for the desired duration (e.g., 72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Clonogenic Survival Assay

Objective: To evaluate the long-term effect of **BBO-10203** on the proliferative capacity of single cells.

Materials:

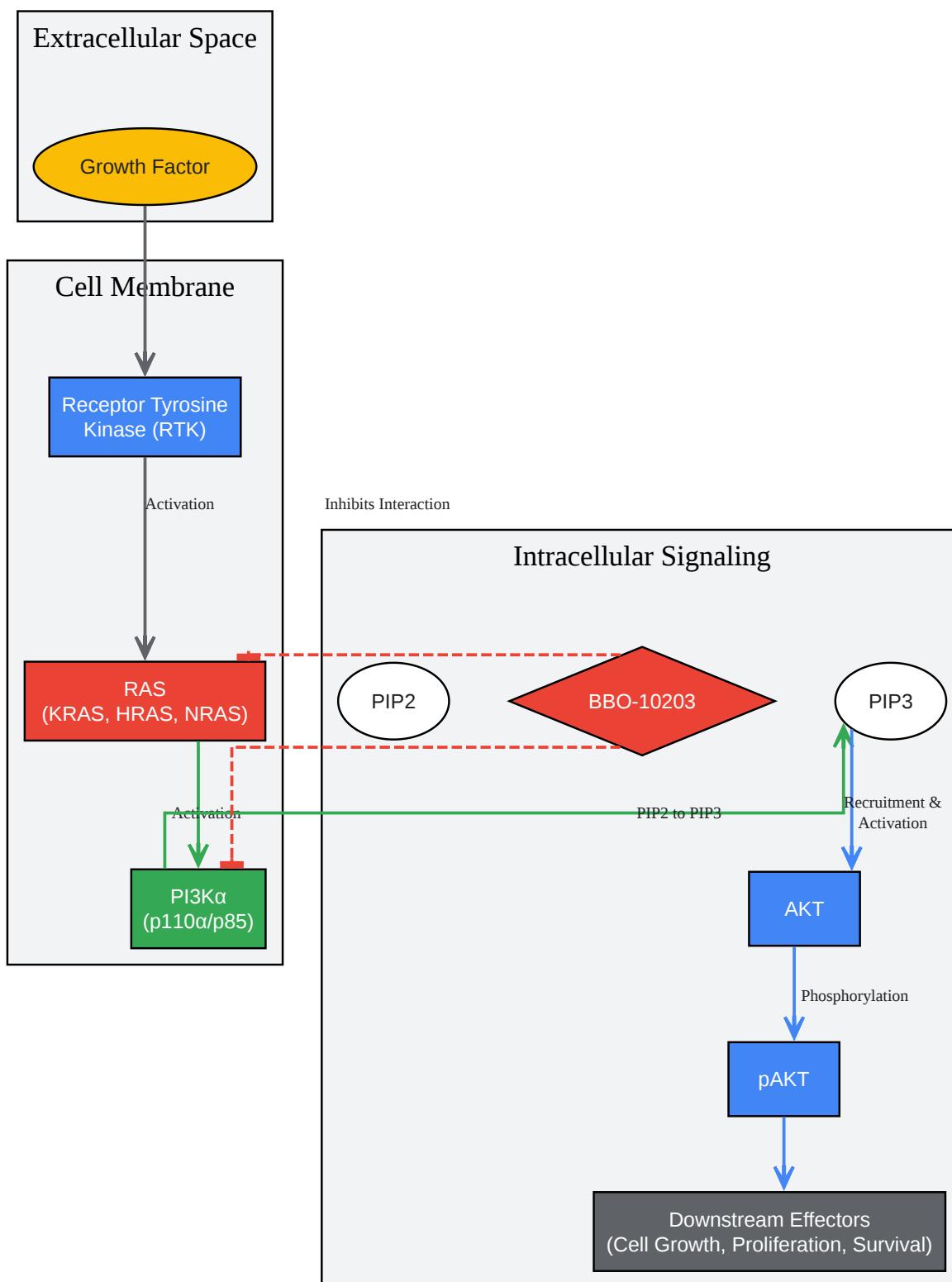
- Cancer cell lines
- **BBO-10203** (resuspended in DMSO)
- Complete growth medium
- 6-well or 24-well plates[8]
- Crystal violet staining solution

Procedure:

- Seed cells at a low density (e.g., 500-1000 cells/well) in 6-well or 24-well plates and allow them to adhere overnight.[8]
- Treat the cells with different concentrations of **BBO-10203** or DMSO.
- Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 3-4 days.

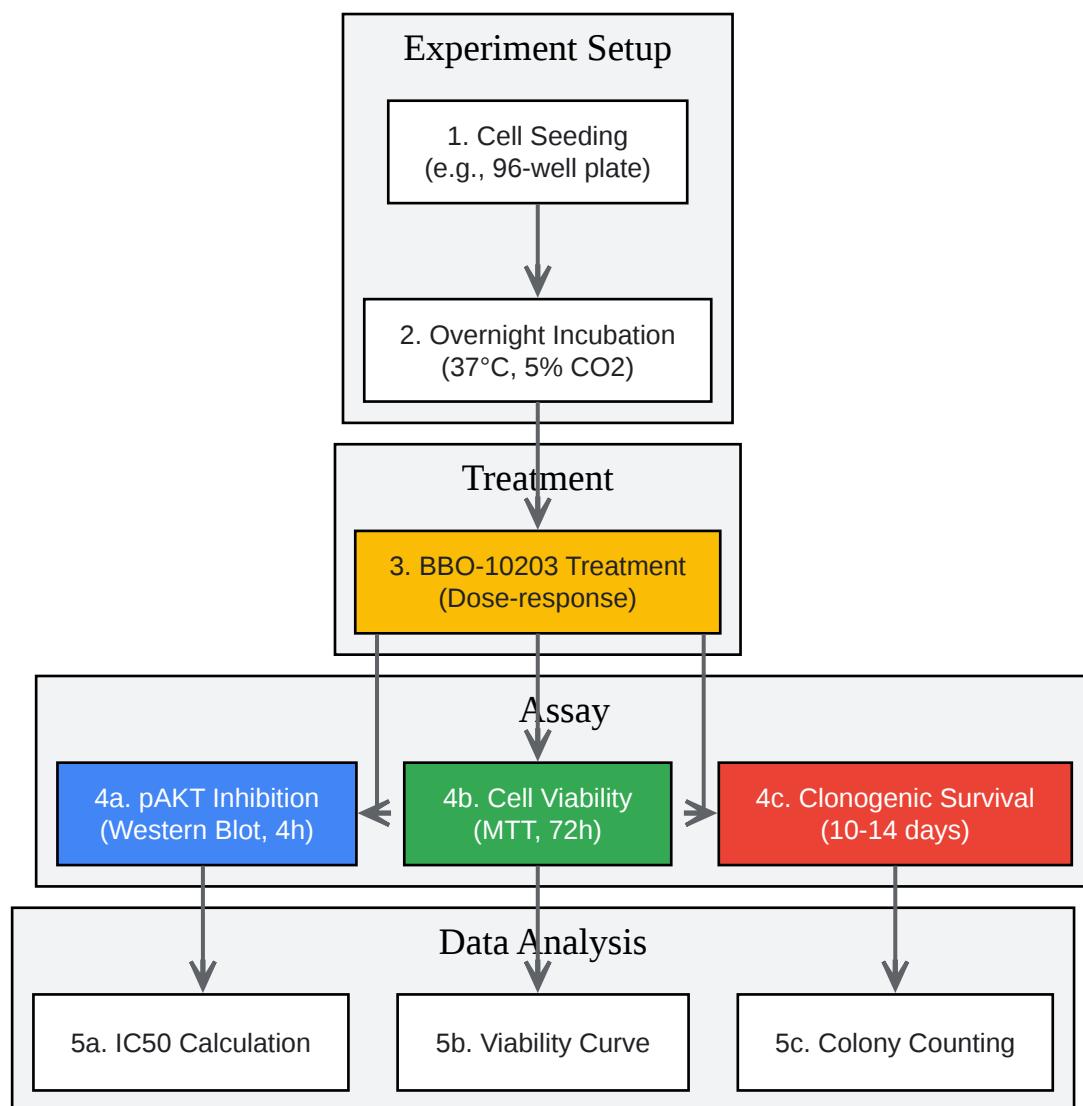
- After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
- Wash the plates with water and allow them to air dry.
- Count the number of colonies (typically >50 cells) in each well.
- Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Mandatory Visualization



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Caption: **BBO-10203** Mechanism of Action



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